molecular formula C26H23ClN2O2S B10904024 (2Z,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10904024
M. Wt: 463.0 g/mol
InChI Key: XXMMJLAYVRWPAQ-HSWHWTNLSA-N
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Description

5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that includes a thiazolone ring, chlorinated phenyl group, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-hydroxybenzaldehyde, 3,4-dimethylaniline, and thiosemicarbazide. The reaction conditions usually require controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the formation of the thiazolone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling chemicals and by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different chlorinated or hydroxylated derivatives, while reduction could produce simpler phenyl derivatives.

Scientific Research Applications

5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action for 5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(Z)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
  • **5-[(Z)-1-(5-FLUORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 5-[(Z)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H23ClN2O2S

Molecular Weight

463.0 g/mol

IUPAC Name

(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H23ClN2O2S/c1-15-5-8-21(11-17(15)3)28-26-29(22-9-6-16(2)18(4)12-22)25(31)24(32-26)14-19-13-20(27)7-10-23(19)30/h5-14,30H,1-4H3/b24-14-,28-26?

InChI Key

XXMMJLAYVRWPAQ-HSWHWTNLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/S2)C4=CC(=C(C=C4)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Cl)O)S2)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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